cis-Vitamin K2
Description
Properties
CAS No. |
65061-19-0 |
|---|---|
Molecular Formula |
C₃₁H₄₀O₂ |
Molecular Weight |
444.65 |
Synonyms |
(Z,E,E)-2-Methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthalenedione; cis-Vitamin K2(20) |
Origin of Product |
United States |
Stereochemical Attributes and Conformational Implications of Cis Vitamin K2
Geometrical Isomerism of Polyisoprenoid Side Chains in Menaquinones
Menaquinones are a series of vitamin K2 compounds where the 'n' in MK-n denotes the number of repeating five-carbon isoprene (B109036) units in the side chain. wikipedia.orgnih.gov This polyisoprenoid chain can feature double bonds in either a cis or trans configuration.
Trans Isomers: In the trans configuration, the substituent groups are positioned on opposite sides of the double bond, resulting in a linear and extended side chain. mdpi.com This linear structure is the naturally occurring and most biologically active form of vitamin K2. mdpi.comnutritioninsight.com
Cis Isomers: Conversely, the cis configuration places substituent groups on the same side of the double bond. The presence of one or more cis double bonds introduces a bend in the polyisoprenoid chain. mdpi.com
The synthesis of menaquinones, whether through bacterial fermentation or chemical processes, can yield both trans and cis isomers. vulcanchem.comcolab.ws While natural production predominantly favors the trans form, factors like incorrect technological processes, UV radiation, oxygen, and high temperatures can lead to the formation of cis isomers. researchgate.net
Structural Characteristics of cis-Isomers and Resultant Non-Linear Conformation
The defining structural feature of cis-Vitamin K2 is its non-linear conformation, a direct consequence of the cis double bonds in its isoprenoid side chain. mdpi.comaor.ca This "bent" or "folded" shape is a significant deviation from the linear structure of the all-trans isomer. mdpi.comresearchgate.net The presence of even a single cis bond can deform the molecule's linear structure. mdpi.com
This non-linear conformation has been a subject of interest in structural biology. For instance, studies on menaquinone-7 (B21479) (MK-7) have shown that cis isomers adopt a folded conformation. mdpi.com The specific geometry of the double bonds dictates the position of the side chain, leading to a distinct three-dimensional structure compared to the all-trans form. mdpi.com
| Isomer | Side Chain Conformation | Molecular Shape | Primary Source |
|---|---|---|---|
| all-trans-Vitamin K2 | Linear, extended | Straight | Naturally occurring, bacterial synthesis mdpi.comvulcanchem.com |
| This compound | Bent, folded | Non-linear | Synthetic by-product, degradation product vulcanchem.comresearchgate.net |
Influence of Stereochemistry on Molecular Interactions and Subcellular Binding Efficacy
The stereochemistry of Vitamin K2 isomers is a critical determinant of their biological function, primarily through its effect on molecular interactions and binding to subcellular components. mdpi.commdpi.com The linear shape of the all-trans isomer allows it to effectively interact with enzymes and proteins. nutritioninsight.com
In contrast, the non-linear structure of this compound impairs its ability to bind to subcellular targets. mdpi.comaor.ca This "key that doesn't fit" analogy highlights how the bent conformation of the cis isomer prevents it from properly interacting with vitamin K-dependent enzymes, such as gamma-glutamyl carboxylase (GGCX). nutritioninsight.com GGCX is crucial for the post-translational modification of specific proteins involved in blood coagulation and bone metabolism. vulcanchem.comfrontiersin.org
Research has consistently shown that cis isomers of vitamin K have significantly reduced biological activity, estimated to be as low as 1% of the all-trans form. molnar-institute.commdpi.com This diminished efficacy is directly linked to their compromised ability to act as a cofactor for GGCX, resulting in reduced carboxylation of target proteins like osteocalcin (B1147995) and matrix Gla protein. mdpi.comvulcanchem.com Consequently, the biological roles of vitamin K2 in processes like bone mineralization and the prevention of arterial calcification are significantly hampered in the presence of the cis isomer. vulcanchem.com
| Isomer | Binding to GGCX | Carboxylative Efficacy | Biological Activity |
|---|---|---|---|
| all-trans-Vitamin K2 | Effective | High | Fully active mdpi.comnutritioninsight.com |
| This compound | Impaired | Significantly reduced | ~1% of trans form molnar-institute.commdpi.com |
Biosynthesis and Environmental Formation of Cis Vitamin K2
Microbial Biosynthesis Pathways of Menaquinones and Isomer Generation
Menaquinones are synthesized by a wide range of bacteria, where they play a crucial role in the electron transport chain. researchgate.net The biosynthesis of the menaquinone molecule involves two primary pathways: the shikimate pathway for the formation of the naphthoquinone ring and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway for the synthesis of the isoprene (B109036) side chain. frontiersin.org While microbial synthesis is favored for producing the biologically active all-trans isomers, the potential for cis-isomer generation exists. frontiersin.orgmenaq7.com
Bacillus subtilis natto, a key bacterium in the fermentation of soybeans to produce the Japanese food natto, is a prolific producer of menaquinone-7 (B21479) (MK-7). wikipedia.orgfrontiersin.org Natto is recognized as one of the richest natural sources of MK-7. wikipedia.orgmdpi.com Fermentation-derived MK-7 from B. subtilis natto is predominantly in the all-trans configuration, which is considered the most bioactive form. nutraceuticalbusinessreview.com In fact, some sources state that preparations from natto contain 100% trans MK-n, with MK-7 making up over 95% of the menaquinones. semanticscholar.org
The preference for B. subtilis in industrial production stems from its Generally Recognized as Safe (GRAS) status, high growth rate, and amenability to genetic modification. frontiersin.org While B. subtilis natto primarily synthesizes all-trans MK-7, the composition of the fermentation media can influence the isomer profile. dntb.gov.ua Research has focused on optimizing fermentation conditions to maximize the yield of the all-trans isomer while minimizing the formation of cis isomers. dntb.gov.ua Other bacterial species are also known to produce various forms of vitamin K2. For instance, Lactococcus and Propionibacteria used in cheese fermentation produce menaquinones, and various gut bacteria like Bacteroides fragilis and Eubacterium lentum synthesize MK-10, MK-12, and MK-6. tandfonline.comresearchgate.net
The biosynthesis of the menaquinone side chain involves the sequential addition of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are derived from precursor molecules. The geometry of the resulting polyprenyl chain is determined by the stereospecificity of the enzymes involved, particularly the polyprenyl synthase. While the enzymatic machinery in bacteria like B. subtilis is highly specific for producing the all-trans isomer, the possibility of non-specific enzymatic activity or subsequent isomerization could potentially lead to the formation of cis-isomers, although this is not the primary pathway. balchem.comfrontiersin.org The classical biosynthesis pathway in bacteria like E. coli involves the conversion of chorismate from the shikimate pathway into the naphthoquinone ring, which is then joined with the isoprenoid side chain. researchgate.net An alternative futalosine (B117586) pathway exists in some microorganisms. frontiersin.orgtandfonline.com
Contribution of Specific Bacterial Strains (e.g., Bacillus subtilis natto) to Menaquinone Production
Formation of cis-Isomers during Chemical Synthesis of Menaquinones
In contrast to microbial fermentation, chemical synthesis of menaquinones often results in a mixture of cis and trans isomers. menaq7.commolnar-institute.comgnosisbylesaffre.comresearchgate.net The production of a stereoselectively pure all-trans isomer through chemical methods is challenging and can be less economical. frontiersin.orgmolnar-institute.com Depending on the synthetic route, the ratio of cis to trans isomers can vary significantly. semanticscholar.org Some synthetic methods may yield cis/trans isomer ratios of 1:3 or 1:2. semanticscholar.org
The presence of cis-isomers is a critical quality parameter for vitamin K2 supplements, as they are considered less biologically effective. balchem.comnutraceuticalbusinessreview.com The non-linear structure of cis-isomers may impair their interaction with vitamin K-dependent enzymes. researchgate.netnutraceuticalbusinessreview.com Consequently, purification steps are necessary to separate the desired all-trans isomer from the cis forms and other impurities, which can impact the final yield and cost of the synthetic product. nutraceuticalbusinessreview.commdpi.com Various synthetic strategies have been developed, including those involving metal-mediated reactions and Friedel-Crafts alkylation, each with its own advantages and disadvantages concerning yield and isomer selectivity. mdpi.com
Isomerization Dynamics under Process and Storage Conditions (e.g., UV radiation, oxygen, temperature)
The stability of menaquinones and the potential for isomerization from the trans to the cis form are influenced by several environmental factors. Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor that can induce geometric isomerization of the isoprenoid units in the menaquinone side chain. mdpi.comsemanticscholar.orgmolnar-institute.com Fat-soluble vitamins, including vitamin K, are generally sensitive to light. mdpi.comresearchgate.net
High temperatures and the presence of oxygen can also contribute to the degradation and potential isomerization of menaquinones. researchgate.netnih.gov Oxygen can accelerate the decomposition of the all-trans isomer, especially at elevated temperatures. mdpi.com While menaquinones are considered relatively heat-stable, prolonged exposure to high temperatures can lead to the formation of epoxides and cis-isomers. mdpi.commolnar-institute.comresearchgate.netnih.gov The stability of vitamin K2 can also be affected by the formulation, with alkaline compounds potentially promoting degradation. novozymesonehealth.comnih.gov
Interestingly, one study investigating the effects of light, temperature, and oxygen on MK-7 isomers did not observe the conversion of the all-trans isomer to the cis form, but rather a degradation of both isomers. mdpi.com However, the general consensus remains that improper processing and storage conditions can lead to the formation of cis-isomers, impacting the quality and biological efficacy of vitamin K2 products. nih.govalzdiscovery.org
Advanced Analytical Methodologies for Cis Vitamin K2
Chromatographic Separation Techniques for Isomeric Resolution
The geometric isomerism of Vitamin K2, specifically the differentiation between cis and trans forms, presents a significant analytical challenge. Chromatographic techniques are fundamental in resolving these isomers, ensuring accurate characterization and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies for cis-Vitamin K2
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Normal-phase HPLC, utilizing a silica (B1680970) gel-packed column, has proven effective for separating cis and trans isomers. google.comgoogle.com A mobile phase consisting of a low-polarity solvent (such as hexane, pentane, or isooctane) and a high-polarity solvent (like n-butyl ether, isopropanol, or ethanol) facilitates this separation. google.comgoogle.com For instance, a mobile phase of n-hexane and n-butyl ether (95:5 v/v) has been used to achieve baseline separation of cis- and trans-menaquinone-4 (MK-4), with the cis-isomer having a shorter retention time. google.comgoogle.com
The development of HPLC methods is crucial for quality control in dietary supplements and other commercial products where the presence of the less biologically active cis-isomers needs to be monitored. vulcanchem.com Method validation for the analysis of cis/trans MK-7 has been a focus of research to ensure specificity and accuracy. e-jkfn.org
Ultra-High Performance Liquid Chromatography (UHPLC) and UltraPerformance Convergence Chromatography (UPC²) Applications
To enhance separation efficiency and reduce analysis time, Ultra-High Performance Liquid Chromatography (UHPLC) and UltraPerformance Convergence Chromatography (UPC²) have been employed. UHPLC, with its smaller particle size columns, offers improved resolution and speed. nih.gov A combination of HPLC, UPLC, and HRMS-QTOF detection has been used to identify and quantify eleven different cis/trans isomers of menaquinone-7 (B21479) (MK-7). nih.govnih.gov
UPC², a form of supercritical fluid chromatography, utilizes compressed carbon dioxide as the primary mobile phase, offering a green technology alternative with rapid analysis times. labmate-online.com This technique has successfully separated cis- and trans-vitamin K1 isomers and MK-4 in under three minutes using an ACQUITY UPC² HSS C18 SB Column. waters.comlabrulez.com The precise control of the mobile phase composition is critical for the baseline separation of the cis and trans isomers. waters.comlabrulez.com
Stereoselective Column Chemistries for cis/trans Isomer Baseline Separation
The choice of column chemistry is paramount for achieving baseline separation of cis and trans isomers. While standard C18 columns can be used in UPC² for this purpose, specialized columns are often required in HPLC. waters.comlabrulez.com C30 columns, known for their high shape selectivity, are particularly effective for separating hydrophobic, long-chain, structurally related isomers like vitamin K. thermofisher.comresearchgate.net The separation of cis/trans isomers of vitamin K1 on a C30 column is temperature-dependent, with optimal resolution achieved at sub-ambient temperatures around 15 °C. thermofisher.com
For MK-7, a COSMOSIL cholester column, which contains chemically modified silica with cholesteryl groups, has been utilized to separate five cis/trans isomers. researchgate.net This column provides the hydrophobicity of a C18 column but with enhanced stereoselectivity. researchgate.net
Advanced Spectrometric Detection and Characterization
Following chromatographic separation, advanced spectrometric techniques are indispensable for the unambiguous identification and precise quantification of this compound isomers.
Mass Spectrometry (MS/MS, HRMS-QTOF, ESI-MS/MS, APCI-MS/MS, P-SIMS) for Isomer Identification and Quantification
Mass spectrometry, in its various forms, provides the high sensitivity and specificity required for isomer analysis. High-Resolution Mass Spectrometry with a Quadrupole Time-of-Flight (HRMS-QTOF) detector has been instrumental in identifying multiple cis/trans isomers of MK-7 in dietary supplements. researchgate.netnih.govmolnar-institute.com While HRMS-QTOF is excellent for identification, its quantitative linearity can be limited. nih.gov
Tandem mass spectrometry (MS/MS) with techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is widely used for quantification. researchgate.netphenomenex.com ESI-MS/MS has been applied to determine trans- and cis-vitamin K1 in various matrices. researchgate.net APCI-MS/MS has also been used in the analysis of vitamin K compounds. phenomenex.com A patent has described the use of Positive Ion Secondary Ion Mass Spectrometry (P-SIMS) for the analysis of cis-isomers of menatetrenone (B87639), noting that the mass spectra of the cis- and trans-isomers are consistent, showing the same quasi-molecular ion peak and main fragment ion peaks. google.comgoogle.com
Spectroscopic Detection Techniques (UV, DAD, CAD) and Spectral Comparisons of Isomers
Spectroscopic detectors are commonly coupled with liquid chromatography for the detection and quantification of vitamin K isomers. Ultraviolet (UV) and Diode Array Detectors (DAD) are frequently used, with detection wavelengths typically set around 248 nm, 268 nm, or within the 200-380 nm range. google.comgoogle.come-jkfn.orgmdpi.com The UV absorption spectra of cis- and trans-isomers of menatetrenone have been found to be identical. google.com
Charged Aerosol Detectors (CAD) have been used in conjunction with DAD for the quantification of cis/trans isomers of MK-7. researchgate.netnih.govmolnar-institute.com The combination of these detectors allows for the accurate measurement of isomer content in complex samples like dietary supplements. researchgate.netnih.govmolnar-institute.com
Interactive Data Table: Chromatographic and Spectrometric Methods for this compound Analysis
| Analytical Technique | Column | Mobile Phase/Ionization | Detector(s) | Key Findings for this compound |
| HPLC | Silica Gel | n-hexane:n-butyl ether (95:5) | DAD | Baseline separation of cis- and trans-MK-4 achieved. google.comgoogle.com |
| UHPLC/UPC² | ACQUITY UPC² HSS C18 SB | CO2, Methanol | UV | Rapid separation of cis/trans-vitamin K1 and MK-4 in <3 mins. waters.comlabrulez.com |
| HPLC | C30 | Methanol, Water | UV | Temperature-dependent separation of cis/trans-vitamin K1 isomers. thermofisher.com |
| HPLC | COSMOSIL Cholester | - | HRMS-QTOF, DAD, CAD | Separation of five cis/trans isomers of MK-7. researchgate.net |
| LC-MS/MS | C30 | - / ESI | MS/MS | Determination of trans- and cis-vitamin K1. researchgate.net |
| HPLC-MS | - | - / P-SIMS | MS | Mass spectra of cis- and trans-menatetrenone are consistent. google.comgoogle.com |
Sample Preparation Strategies for this compound Analysis in Complex Biological and Chemical Matrices
The accurate analysis of this compound from complex matrices, such as biological fluids and chemical formulations like dietary supplements, is critically dependent on the sample preparation strategy. The primary goal is to extract the lipophilic vitamin K2 isomers from interfering substances like proteins, phospholipids, and other fats, which can suppress ionization and affect chromatographic separation. thermofisher.com Common techniques employed include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
For biological matrices like human serum and plasma, a multi-step approach is often necessary. nih.gov A common initial step is protein precipitation, which is rapid and inexpensive, often using ethanol (B145695) or acetonitrile. nih.govresearchgate.net However, PP alone is often insufficient to remove all interfering compounds. nih.gov Therefore, it is typically followed by LLE or SPE. nih.gov
Liquid-liquid extraction leverages the solubility of vitamin K2 in nonpolar organic solvents. nih.gov Solvents such as n-hexane, isooctane, cyclohexane, and chloroform (B151607) are frequently used to partition the analyte from the aqueous phase of the sample. nih.govgerli.com For instance, a method for analyzing vitamin K in plasma involves adding ethanol to the sample, followed by extraction with hexane. researchgate.netgerli.com The resulting organic layer, containing the vitamin K, is then collected and evaporated before being reconstituted in the mobile phase for analysis. gerli.com While LLE can provide good selectivity and efficient extraction, it can be time-consuming and require large volumes of organic solvents. nih.gov
Solid-phase extraction offers a more controlled and often more efficient cleanup. nih.gov SPE cartridges packed with silica or chemically modified silica (like C18) are widely used. gerli.com For lipid-rich samples, a multi-stage SPE process may be required. An extract might first be passed through a silica SPE column to separate the vitamin K-rich fraction, which is eluted with a hexane/diethyl ether mixture. gerli.com For further purification, this fraction can be applied to a C18 SPE column. gerli.com A validated method for analyzing menaquinones in oil-based dietary supplements utilized SPE to achieve an average recovery of 90%. researchgate.net
In the context of fermentation broths for menaquinone-7 (MK-7) production, a thermo-acidic extraction using ethanol and sulfuric acid (H₂SO₄) has been developed. acs.org This single-step approach lyses the bacterial cells and extracts the MK-7, simplifying the workflow and making it suitable for high-throughput screening. acs.org For solid samples like dietary supplement tablets, the process typically involves grinding the tablet into a fine powder, followed by extraction with a solvent like iso-octane.
The choice of extraction strategy is dictated by the matrix's complexity and the analytical method's sensitivity. For LC-MS/MS analysis, minimizing matrix effects is paramount, often requiring a combination of techniques to achieve the desired sample purity. thermofisher.comnih.gov
Table 1: Overview of Sample Preparation Techniques for Vitamin K2
| Technique | Matrix Type | Typical Solvents/Sorbents | Key Advantages | Source(s) |
| Protein Precipitation (PP) | Plasma, Serum | Acetonitrile, Ethanol | Rapid, inexpensive, simple | nih.gov, thermofisher.com |
| Liquid-Liquid Extraction (LLE) | Plasma, Fermentation Broth, Foods | n-Hexane, Iso-octane, Ethanol | Good selectivity, efficient extraction | nih.gov, acs.org, gerli.com |
| Solid-Phase Extraction (SPE) | Plasma, Serum, Oils, Tissues | Silica, C18, C8 cartridges | High purity, good recovery, automation potential | nih.gov, gerli.com, researchgate.net |
| Thermo-Acidic Extraction | Fermentation Broth | Ethanol, H₂SO₄ | Fast, single-step for cell lysis and extraction | acs.org |
Quantitative Method Validation for this compound Analysis
The validation of analytical methods is essential to ensure that the results are reliable, accurate, and reproducible. For this compound, this involves establishing key performance characteristics, including detection limits, linearity, accuracy, and precision.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. acs.org These values are critical for determining the suitability of a method for trace analysis, particularly in biological samples where concentrations can be very low.
Different analytical systems exhibit varying levels of sensitivity. A high-performance liquid chromatography (HPLC) method with UV detection developed for MK-7 in fermentation broth reported an LOD of 0.03 μg/mL and an LOQ of 0.10 μg/mL. acs.org An analysis of MK-7 in oil-based dietary supplements using HPLC reported a similar LOQ of approximately 1 µg/mL. researchgate.net For more sensitive applications, such as analyzing plasma samples, LC-MS/MS methods are preferred. A high-throughput LC-MS/MS method for vitamin K1 and K2 (MK-4 and MK-7) in human plasma achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL. thermofisher.com Another method for vitamin K1 in nutritional supplements using HPLC with fluorescence detection achieved a detection limit of approximately 0.1 pg per 100 µL injection. researchgate.net
Table 2: Reported LOD and LOQ for Vitamin K2 Analysis
| Analyte | Matrix | Method | LOD | LOQ / LLOQ | Source(s) |
| Menaquinone-7 (MK-7) | Fermentation Broth | HPLC-UV | 0.03 μg/mL | 0.10 μg/mL | acs.org |
| all-trans MK-7 | Oil Dietary Supplements | HPLC-DAD | - | ~1 µg/mL⁻¹ | researchgate.net |
| Vitamin K2 (MK-4, MK-7) | Human Plasma | LC-MS/MS | - | 0.1 ng/mL | thermofisher.com |
| Vitamin K1 | Nutritional Supplements | HPLC-Fluorescence | ~0.1 pg / injection | - | researchgate.net |
Linearity, Accuracy, Precision, and Repeatability Assessments
A robust analytical method must demonstrate a linear relationship between the detector response and the analyte concentration over a specified range. Accuracy reflects the closeness of a measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among a series of measurements, with repeatability being a key indicator. acs.org
For the HPLC-UV analysis of MK-7, linearity was established over a wide concentration range of 0.10–18.00 μg/mL. acs.org A separate study investigating cis-isomer detection in menaquinone medicines using HPLC found a fine linear relationship for the cis-isomer in the 0-0.8 μg range, with a regression equation of y = 666.35x - 2.11 and a correlation coefficient (R) of 0.99997. google.com An LC-MS/MS method for vitamin K in plasma demonstrated linearity from 0.1 to 10 ng/mL. thermofisher.com
Accuracy is typically evaluated by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. The HPLC-UV method for MK-7 reported excellent accuracy, with recoveries ranging from 96.0% to 108.9%. acs.org A method for analyzing vitamin K1 in supplemented serum showed a recovery of 76%. The analysis of all-trans MK-7 in oil supplements yielded an average recovery of 90%. researchgate.net
Precision and repeatability are expressed as the relative standard deviation (RSD%). For the HPLC-UV method, the RSD% was found to be lower than 5%, indicating high precision. acs.org A highly reproducible HPLC method for vitamin K1 in supplements reported an RSD of approximately 1.3%. researchgate.net
Table 3: Performance Characteristics of Validated Methods for Vitamin K Analysis
| Analyte | Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Source(s) |
| Menaquinone-7 (MK-7) | HPLC-UV | 0.10–18.00 μg/mL | 96.0% - 108.9% | < 5% | acs.org |
| cis-Menatetrenone | HPLC | 0 - 0.8 μg (R=0.99997) | - | - | google.com |
| Vitamin K1, MK-4, MK-7 | LC-MS/MS | 0.1 - 10 ng/mL | Excellent | Excellent | thermofisher.com |
| all-trans MK-7 | HPLC-DAD | - | ~90% | - | researchgate.net |
| Vitamin K1 | HPLC-Fluorescence | 0 - 2 pg / injection | > 90% | ~1.3% | researchgate.net |
| Vitamin K1 | HPLC | - | 76% | - |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| trans-Vitamin K2 |
| Acetonitrile |
| Chloroform |
| Cyclohexane |
| Diethyl ether |
| Ethanol |
| Hexane |
| Iso-octane |
| Isopropanol |
| Menadione (B1676200) |
| Menaquinone-4 (MK-4) |
| Menaquinone-7 (MK-7) |
| Methanol |
| n-Hexane |
| Phylloquinone |
| Sulfuric acid (H₂SO₄) |
| Vitamin K1 |
Molecular and Cellular Biological Activities of Cis Vitamin K2 Isomers
Comparative Analysis of Carboxylative Potential: cis- vs. trans-Menaquinones in In Vitro Systems
Vitamin K's primary role is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). nih.govnih.gov This carboxylation is vital for the activation of VKDPs involved in processes like blood coagulation, bone mineralization, and the inhibition of vascular calcification. nih.govnih.govoup.com
Research comparing the carboxylative efficacy of cis and trans isomers of menaquinone-7 (B21479) (MK-7) has demonstrated a substantial difference in their potential. In vitro studies have consistently shown that trans-MK-7 possesses a significantly higher ability to facilitate carboxylation compared to its cis counterpart. nih.govnih.govvulcanchem.com
One study utilized both western blot analysis and a cell-free HPLC-based system to assess GGCX activity. nih.govnih.gov The findings revealed that while the reduced form of trans-MK-7 (trans-MK7H2) was highly effective at carboxylating a 70 KDa GLA-protein, cis-MK-7 induced only a minimal level of carboxylation. nih.govnih.govvulcanchem.com Chromatographic analysis further substantiated these results, showing that the carboxylative activity of cis-MK7H2 was slight and comparable to that of oxidized trans-MK-7 and vitamin K1 (phylloquinone), but markedly less than that of trans-MK7H2. nih.govnih.govvulcanchem.com It is estimated that the cis isomers of vitamin K retain only about 1% of the biological significance of the all-trans form. mdpi.com
The table below summarizes the comparative carboxylative activity observed in an in vitro study.
| Vitamin K Isomer | Relative Carboxylation Level of 70 kDa Gla-protein (at 10 µM) |
| Control (untreated) | Baseline |
| Warfarin (B611796) (200 µM) | Significantly Reduced |
| trans-MK-7 | High |
| cis-MK-7 | 0.72 ± 0.10 |
| Data derived from a study on normal human dermal fibroblasts (nHDF) where carboxylation was inhibited by warfarin and then stimulated with different MK-7 isomers. The relative level for cis-MK-7 indicates a low but detectable activity. nih.gov |
Interaction of cis-Vitamin K2 with Vitamin K-Dependent Enzymes (e.g., γ-Glutamyl Carboxylase)
The reduced biological activity of this compound is directly linked to its interaction with vitamin K-dependent enzymes, most notably γ-glutamyl carboxylase (GGCX). foodstandards.gov.au The vitamin K cycle involves the reduction of vitamin K quinone to its hydroquinone (B1673460) form (KH2), which then serves as the active cofactor for GGCX. foodstandards.gov.aumdpi.com This enzyme catalyzes the carboxylation of glutamic acid residues on VKDPs. foodstandards.gov.aunih.gov
The geometric shape of the menaquinone molecule is crucial for its ability to bind to and activate GGCX. The all-trans isomer of MK-7 has a linear structure, which is believed to fit optimally into the active site of the enzyme, akin to a key fitting into a lock. nutraceuticalbusinessreview.com In contrast, the presence of one or more cis double bonds in the isoprenoid side chain creates a bent or non-linear molecular structure. mdpi.comalzdiscovery.org This altered conformation is thought to impair the molecule's ability to effectively interact with GGCX and other subcellular proteins. nutraceuticalbusinessreview.comalzdiscovery.org
While cis-MK-7 does demonstrate a minimal capacity to induce carboxylation, suggesting some level of interaction with GGCX, this interaction is significantly less efficient than that of the trans isomer. nih.govvulcanchem.com The reduced form of vitamin K is the direct cofactor for GGCX, and the enzyme's ability to utilize the cis isomer is evidently compromised. nih.govfoodstandards.gov.au
Impaired Bioactivity of cis-Isomers due to Non-Optimal Conformation and Protein Binding
The fundamental reason for the impaired bioactivity of this compound isomers lies in their molecular geometry. The all-trans configuration of menaquinones results in a straight, linear isoprenoid side chain. mdpi.comalzdiscovery.org This linear shape is considered optimal for interacting with the binding sites of K2-dependent enzymes and proteins, allowing for their proper activation. nutraceuticalbusinessreview.com
Conversely, each cis bond introduces a kink or bend in the side chain, leading to a non-linear, folded conformation. mdpi.commdpi.com This altered three-dimensional structure substantially changes the molecule's shape, preventing it from fitting correctly into the active sites of enzymes like GGCX. nutraceuticalbusinessreview.comalzdiscovery.org This "lock and key" analogy helps to visualize why the non-linear cis isomers are less biologically efficient. nutraceuticalbusinessreview.com
The impaired ability of cis isomers to interact with subcellular proteins means they cannot effectively participate in the vitamin K cycle to the same extent as trans isomers. alzdiscovery.org Consequently, their capacity to act as a cofactor for the carboxylation and subsequent activation of vitamin K-dependent proteins is severely compromised. nih.govmdpi.com This leads to the observation that cis isomers are considered biologically ineffectual or possess significantly reduced biological efficacy compared to the all-trans form. mdpi.comsemanticscholar.org
Utility of this compound as a Substrate Analogue in Metabolic Pathway Research
Despite their low intrinsic biological activity, cis-isomers of vitamin K2 can serve as valuable tools in scientific research. Specifically, they can be used as substrate analogues to study the enzymes and pathways involved in vitamin K metabolism.
The synthesis and characterization of various menaquinone derivatives, including cis isomers and partially saturated analogues, are essential for understanding the structure-activity relationships of the biological systems they interact with. nih.gov By comparing how enzymes interact with trans isomers versus their cis counterparts, researchers can gain insights into the specific structural requirements of enzyme active sites.
For instance, studying the metabolism and tissue distribution of cis-phylloquinone (vitamin K1) in rats revealed differences compared to the trans form, particularly a slower decrease in concentration in the liver. mdpi.com Although equivalent detailed studies on cis-menaquinones are less common, the principle remains that these isomers can be used to probe the mechanisms of vitamin K-dependent pathways. mdpi.comnih.gov The separation and characterization of cis/trans mixtures are crucial for understanding the distinct chemical and biochemical properties of each isomer, making them important compounds for metabolic research. nih.gov
Occurrence and Analytical Research in Diverse Systems
Presence and Quantification of cis-Vitamin K2 in Microbial Fermentation Broths and Products
Microbial fermentation, particularly utilizing strains of Bacillus subtilis, is a primary method for producing menaquinone-7 (B21479) (MK-7). vulcanchem.com While it has been traditionally held that bacterial fermentation predominantly yields the all-trans isomer of MK-7, recent analytical investigations have revealed a more complex isomeric profile. mdpi.comnutraceuticalbusinessreview.com
The production of Vitamin K2 through natural fermentation can yield both trans and cis isomers. vulcanchem.com It is generally believed that fermentation using Bacillus subtilis natto produces MK-7 almost exclusively in the all-trans configuration. nutraceuticalbusinessreview.com However, studies analyzing commercially available natto, a traditional Japanese food produced by fermenting soybeans with Bacillus subtilis natto, have shown varying proportions of cis and trans isomers. mdpi.com This suggests that while the fermentation process itself may favor the all-trans form, subsequent processing, and storage conditions could lead to the formation of cis-isomers. mdpi.comnih.gov
The analysis of fermentation broths presents a challenge due to the complexity of the matrix, which contains lipids, bacterial cell debris, and other byproducts that can interfere with accurate quantification. acs.org To overcome these challenges, various analytical techniques have been developed. High-performance liquid chromatography (HPLC) is the most commonly reported method for separating, identifying, and quantifying Vitamin K2 homologues in biomatrices. acs.org Reverse-phase HPLC with C8 or C18 stationary phases is frequently employed. acs.org
Researchers have developed and validated specific HPLC-UV methods for the rapid determination of MK-7 in fermentation broth from Bacillus subtilis. acs.org These methods involve steps like thermo-acidic extraction to isolate MK-7 from interfering residues, followed by quantification. acs.org One such method demonstrated a wide accuracy range of 0.10–18.00 μg/mL with a limit of quantification (LOQ) of 0.10 μg/mL. acs.org The ability to accurately quantify both cis and trans isomers is crucial for optimizing fermentation processes to maximize the yield of the biologically active all-trans form. nih.gov
Table 1: Analytical Methods for Menaquinone-7 (MK-7) Quantification in Fermentation Systems
| Analytical Technique | Sample Matrix | Key Findings | Reference(s) |
| Reverse-Phase HPLC-UV | Bacillus subtilis Fermentation Broth | Developed a fast method with single-step extraction; LOQ of 0.10 μg/mL. | acs.org |
| HPLC | Fermented Dairy Products | Quantified various menaquinones, with the highest MK-7 content in kefir. | researchgate.net |
| HPLC | Bacillus subtilis Fermentation with IONPs | Determined that the yield of all-trans MK-7 was positively correlated with the cis-MK-7 yield. | nih.gov |
Detection and Content Analysis of cis-Isomers in Synthetically Derived Menaquinone Preparations
The chemical synthesis of Vitamin K2 is an alternative to fermentation-based production. However, synthetic methods often result in a mixture of both trans and cis-isomers by default. nutraingredients-usa.comgnosisbylesaffre.com The ratio of these isomers can vary depending on the synthesis method, with some processes yielding cis/trans ratios of 1:3 or 1:2. semanticscholar.org This has significant implications for the quality and biological efficacy of synthetic Vitamin K2 preparations.
Numerous analytical studies have focused on the detection and quantification of cis-isomers in commercially available dietary supplements, many of which are presumed to contain synthetically derived menaquinones. semanticscholar.orgmolnar-institute.com These studies consistently reveal the presence of significant quantities of cis-isomers. One analysis of dietary supplements found that the content of cis/trans isomers of menaquinone-7 could range from 70.9 to 218.7 µg per tablet/capsule. semanticscholar.org In some cases, the content of cis/trans isomers exceeded the content of the biologically active all-trans MK-7 by up to 3.7 times. molnar-institute.com
The presence of these isomers is often attributed to the chemical synthesis process itself or to the geometrical isomerization of the all-trans form due to physical and chemical stress during manufacturing or storage. nih.govnih.gov Factors such as exposure to light, particularly UV radiation, can induce the isomerization of the isoprenoid units in the menaquinone chain. nih.gov
To address the need for accurate quantification, researchers have developed and validated sophisticated analytical methods. A combination of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Resolution Mass Spectrometry-Quadrupole Time-of-Flight (HRMS-QTOF) has been used to separate and identify up to eleven different cis/trans isomers of menaquinone-7. semanticscholar.orgnih.gov For quantitative analysis, detectors like Diode-Array Detection (DAD) and Charged Aerosol Detectors (CAD) are employed. molnar-institute.commdpi.com These methods have been successfully used to analyze MK-7 content in various dietary supplement forms, including oil capsules and hard tablets. semanticscholar.org
The findings from these analytical studies highlight a significant quality issue in the dietary supplement market, where a substantial number of products fail to meet label claims for all-trans Vitamin K2 content due to high levels of cis-isomers. nutraceuticalbusinessreview.com This underscores the importance of robust analytical testing to ensure the purity and efficacy of menaquinone preparations. nutritioninsight.com The United States Pharmacopeia (USP) has set a standard that the cis-isomer content in Vitamin K2 should not be more than 2% of the total MK-7. nih.gov
Table 2: Content of cis/trans Isomers in Analyzed Dietary Supplements
| Product Type | Analytical Method(s) | Range of cis/trans-Menaquinone-7 Content | Key Observation | Reference(s) |
| Oil Capsules & Hard Tablets | HPLC, UPLC, HRMS-QTOF, DAD | 70.9–218.7 µg per tablet/capsule | All-trans MK-7 content was often lower than the declared amount. | semanticscholar.orgnih.gov |
| Hard Pills | HPLC with DAD, CAD, QTOF | Content of cis/trans isomers exceeded all-trans MK-7 by up to 3.7 times in some supplements. | Five different cis/trans isomers of vitamin K2MK-7 were identified. | molnar-institute.com |
| Various Dietary Supplements | Laboratory analysis | 71% of tested supplements were not of isomeric purity. | Excessive cis-isomer content is a primary reason for failing to meet label claims. | nutraceuticalbusinessreview.com |
Future Research Directions and Methodological Advancements for Cis Vitamin K2
Development of Enhanced Analytical Techniques for Subtler Isomer-Specific Characterization
The accurate characterization and quantification of cis and trans isomers of vitamin K2 are paramount for understanding its biological activity, as the trans form is considered the biologically active isomer. mdpi.comvitamink2.cafrontiersin.org Recent advancements in analytical chemistry have led to the development of sophisticated methods for the separation and identification of these geometric isomers.
A novel approach for the detailed analysis of menaquinone-7 (B21479) (MK-7) isomers involves a combination of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Resolution Mass Spectrometry with a Quadrupole Time-of-Flight (HRMS-QTOF) detector. nih.govmdpi.com This powerful combination has successfully identified and quantified up to eleven different cis/trans isomers of MK-7 in dietary supplements. nih.govmdpi.com For quantitative analysis, Diode-Array Detection (DAD) is often employed. nih.govmdpi.com
Furthermore, the use of stereoselective chromatography columns, such as those with a stationary phase containing basic cholesterol, has proven effective in separating geometric isomers of vitamin K2 MK-7. molnar-institute.com This, coupled with detectors like Charged Aerosol Detectors (CAD) and DAD, allows for the quantification of individual isomers. molnar-institute.com Identification of these isomers can be definitively confirmed using HRMS-QTOF. molnar-institute.com
For the separation of hydrophobic, long-chain, structurally related isomers like those of vitamin K, C30 stationary phases in reversed-phase LC have demonstrated superior shape selectivity compared to standard C18 columns, especially when using low-aqueous or non-aqueous mobile phases. chromatographyonline.com The selectivity can be further enhanced by optimizing the temperature, with lower temperatures generally improving selectivity. chromatographyonline.com
A key challenge in the analysis of vitamin K2 from biological matrices is the potential for interference from phospholipids, especially when using techniques like electrospray ionization (ESI) mass spectrometry. thermofisher.com Chromatographic resolution of the target analytes from these matrix components is crucial to mitigate ion suppression effects and ensure the robustness of the analytical method. thermofisher.com
Table 1: Analytical Techniques for cis-Vitamin K2 Isomer Characterization
| Analytical Technique | Description | Key Findings | Citations |
| HPLC/UPLC with HRMS-QTOF and DAD | Combination of chromatographic separation with high-resolution mass spectrometry and diode-array detection. | Identified and quantified eleven different cis/trans isomers of MK-7. | nih.govmdpi.com |
| Stereoselective Chromatography with CAD and DAD | Utilizes columns with specific stationary phases to separate geometric isomers, coupled with aerosol and diode-array detectors. | Effective in separating and quantifying cis/trans isomers of vitamin K2 MK-7. | molnar-institute.com |
| Reversed-Phase LC with C30 Stationary Phase | Employs a C30 stationary phase for enhanced shape selectivity of hydrophobic isomers. | Superior resolution of vitamin K isomers compared to C18 columns. | chromatographyonline.com |
Strategies for Stereoselective Biosynthesis and Chemical Synthesis to Minimize cis-Isomer Formation
The biological activity of vitamin K2 is predominantly associated with its all-trans isomeric form, making the stereoselective synthesis of this isomer a critical goal in both biosynthetic and chemical production methods. mdpi.comfrontiersin.org The presence of cis-isomers, which are considered biologically inactive or significantly less active, is a challenge that researchers are actively addressing. mdpi.comfrontiersin.orgmdpi.com
Biosynthesis:
Microbial fermentation, particularly using strains of Bacillus subtilis, is a preferred method for producing vitamin K2 as it can selectively yield the all-trans isomer. frontiersin.orggnosisbylesaffre.commenaq7.com However, optimizing fermentation conditions is crucial to maximize the yield of the desired isomer and minimize the formation of inactive cis forms. researchgate.net Research has focused on modifying the fermentation media and process parameters to enhance the production of bioactive all-trans MK-7. researchgate.net Genetic engineering of microbial strains, including the deletion of non-essential genes to streamline metabolic pathways, is a promising strategy to reduce the metabolic burden on the cells and potentially increase the yield of the desired product. frontiersin.orgacs.org
Chemical Synthesis:
Chemical synthesis of vitamin K2 often results in a mixture of cis and trans isomers. nih.govnih.govebi.ac.uk Therefore, developing stereoselective synthetic routes is a major area of research. Several strategies have been explored to control the stereochemistry of the isoprenoid side chain and its attachment to the naphthoquinone ring.
One approach involves the use of metal-mediated coupling reactions. Kumada and Suzuki coupling chemistries have been employed to connect the polyprenyl side chain to the naphthoquinone moiety with high stereochemical integrity, preventing the formation of Z-isomers. google.comgoogle.comgoogle.com These reactions often utilize palladium, nickel, or copper catalysts. google.comgoogle.com
Another strategy focuses on building the isoprenoid side chain with the correct stereochemistry before coupling it to the naphthoquinone ring. For instance, a convergent "1 + 6" strategy has been developed for the synthesis of all-trans MK-7, where a menadione (B1676200) monoprenyl derivative is condensed with a pre-synthesized all-trans hexaprenyl bromide. researchgate.netacs.org The stereochemistry of the double bonds in the precursor molecules is crucial for the final product's configuration. mdpi.com
The use of organostannane reagents has also been investigated for the synthesis of menaquinone derivatives, demonstrating good stereoretention of the alpha isoprene (B109036) unit. nih.gov However, this method can lead to a mixture of 1,2- and 1,4-addition products, requiring further purification. nih.gov
Table 2: Strategies to Minimize cis-Isomer Formation
| Synthesis Method | Strategy | Outcome | Citations |
| Biosynthesis | Optimization of fermentation media and process parameters. | Enhanced production of bioactive all-trans MK-7. | researchgate.net |
| Genetic engineering of microbial strains. | Reduced metabolic burden and potentially increased yield of all-trans isomer. | frontiersin.orgacs.org | |
| Chemical Synthesis | Kumada and Suzuki coupling reactions. | High stereochemical integrity, minimizing Z-isomer formation. | google.comgoogle.comgoogle.com |
| Convergent synthesis strategies. | Synthesis of all-trans MK-7 from stereochemically defined building blocks. | researchgate.netacs.org | |
| Use of organostannane reagents. | Good stereoretention of the alpha isoprene unit. | nih.gov |
In-depth Elucidation of Structure-Activity Relationships for Various cis-Menaquinone Homologs
The biological activity of vitamin K2 is intrinsically linked to its molecular structure, with the trans configuration of the isoprenoid side chain being crucial for its function. mdpi.com The non-linear structure of cis-isomers impairs their interaction with subcellular components, including vitamin K-dependent enzymes and proteins, leading to significantly reduced or negligible biological activity. mdpi.commdpi.comresearchgate.net Studies have shown that cis forms of vitamin K may possess only about 1% of the biological activity of the trans form. molnar-institute.commdpi.com
Research has begun to explore the subtle differences in the biological effects of various cis-menaquinone homologs. While the all-trans isomer of MK-7 is the most bioactive, some studies suggest that certain cis isomers may not be entirely inert. For example, one study demonstrated that cis-MK-7 possesses a small degree of carboxylative activity, although significantly less than its trans counterpart. researchgate.net This finding suggests that the various geometric isomers may have nuanced biological roles that are not yet fully understood.
The length of the isoprenoid side chain also plays a role in the biological activity of menaquinones. Studies examining the conversion of different vitamin K analogues to menaquinone-4 (MK-4) in cultured human cell lines have revealed that the efficiency of this conversion is dependent on both the length of the isoprene unit and the number of double bonds in the side chain. nih.gov This highlights the importance of considering the entire molecular structure, not just the cis/trans configuration, when evaluating the biological activity of menaquinone homologs.
Table 3: Structure-Activity Relationship of cis-Menaquinone Homologs
| Isomer | Biological Activity | Key Findings | Citations |
| This compound (general) | Significantly reduced biological activity compared to trans isomers. | The non-linear structure impairs interaction with enzymes and proteins. Possesses about 1% of the activity of the trans form. | mdpi.commolnar-institute.commdpi.comresearchgate.net |
| cis-MK-7 | Possesses a small degree of carboxylative activity. | Demonstrates some biological function, albeit much lower than trans-MK-7. | researchgate.net |
| Various Vitamin K analogues | Conversion to MK-4 is dependent on side chain length and saturation. | The entire molecular structure influences biological activity. | nih.gov |
Exploration of Potential Niche Molecular or Cellular Roles for this compound Beyond Canonical Pathways
While the primary and most well-understood role of vitamin K2 is as a cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme in the carboxylation of vitamin K-dependent proteins (VKDPs), emerging research suggests that menaquinones, and potentially their cis isomers, may have other, non-canonical functions. frontiersin.orgwikipedia.org
One area of investigation is the role of vitamin K2 in mitochondrial function. It has been proposed that vitamin K2 can act as a mitochondrial electron carrier, contributing to ATP production. frontiersin.orgopenaccessjournals.com This function could be particularly relevant in tissues with high energy demands, such as cardiac muscle. openaccessjournals.com
Vitamin K2 has also been shown to influence gene expression by activating the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). mdpi.com This nuclear receptor regulates the transcription of genes involved in the metabolism of foreign compounds and the synthesis of extracellular matrix proteins. mdpi.com
Furthermore, vitamin K2 has been implicated in the regulation of cellular processes such as inflammation and cell differentiation. mdpi.comnih.gov For instance, MK-7 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. mdpi.com
While most of this research has focused on the trans isomers of vitamin K2, the possibility that cis isomers may have unique or subtle roles in these non-canonical pathways cannot be entirely dismissed. Given that cis isomers are present in synthetically produced vitamin K2, understanding their potential biological effects is crucial. vulcanchem.com Future research should aim to investigate the specific interactions of this compound with various cellular components and signaling pathways to determine if they possess any distinct biological activities beyond their limited role in the carboxylation cycle.
Table 4: Potential Niche Roles of Vitamin K2
| Potential Role | Mechanism | Relevance of cis-Isomers | Citations |
| Mitochondrial Electron Carrier | Contributes to ATP production in the electron transport chain. | Unknown, requires further investigation. | frontiersin.orgopenaccessjournals.com |
| Gene Expression Regulation | Activates the steroid and xenobiotic receptor (SXR/PXR). | Unknown, requires further investigation. | mdpi.com |
| Anti-inflammatory Effects | Inhibits the activation of NF-κB. | Unknown, requires further investigation. | mdpi.com |
| Regulation of Cell Differentiation | Influences osteoclast differentiation. | Unknown, requires further investigation. | mdpi.com |
Q & A
Q. What analytical methods are recommended for quantifying cis-Vitamin K2 isomers in biological and food matrices?
Methodological Answer: Isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS) is the gold standard for accurate quantification. A C30 column is critical for resolving cis- and trans-isomers due to its superior selectivity for hydrophobic compounds. Atmospheric pressure chemical ionization (APCI) is preferred over electrospray ionization (ESI) to minimize matrix effects, as demonstrated in studies analyzing fortified infant formula and vegetables . Internal standards like Vitamin K1-d7 improve precision, achieving <2% relative standard deviation (RSD) for trans-isomers and ~6% RSD for cis-isomers in unfortified samples due to lower abundance .
Q. How do separation techniques optimize the distinction between cis- and trans-Vitamin K2 isomers in complex matrices?
Methodological Answer: Reversed-phase chromatography with a C30 column provides baseline separation of cis/trans isomers by leveraging differences in hydrophobicity and stereochemistry. Mobile phase optimization (e.g., methanol/MTBE gradients) enhances resolution. Post-column infusion experiments are essential to evaluate matrix interference, particularly in lipid-rich samples like dairy products, ensuring ionization efficiency is maintained .
Q. What in vitro and in vivo models are used to assess the biological activity of this compound compared to its trans counterpart?
Methodological Answer: Gamma-carboxylation assays in hepatocyte cultures measure the activation of vitamin K-dependent proteins (e.g., osteocalcin) to evaluate isomer-specific activity. Rodent models with vitamin K-deficient diets are employed to compare coagulation times and bone mineralization outcomes. Notably, trans-Vitamin K2 exhibits higher bioactivity, but cis-isomers in fortified foods require quantification to assess unintended nutritional impacts .
Advanced Research Questions
Q. How can researchers design longitudinal studies to evaluate the metabolic fate of this compound in human populations?
Methodological Answer: Cohort studies should stratify participants by dietary intake of fortified foods (e.g., infant formula) and use stable isotope tracers (e.g., ¹³C-labeled this compound) to track absorption, tissue distribution, and excretion. Paired LC/MS and pharmacokinetic modeling can quantify isomer-specific bioavailability. Ethical considerations include minimizing invasive sampling through microdosing protocols .
Q. What strategies address measurement variability in this compound quantification when abundance is low (e.g., unfortified vegetables)?
Methodological Answer: Pre-concentration techniques, such as solid-phase extraction (SPE) with lipid-specific sorbents, improve detection limits. Method validation via gravimetric fortification (e.g., spiking kimchi cabbage with known cis-isomer concentrations) ensures accuracy. Replicate analyses (n ≥ 6) and robust uncertainty budgets (e.g., ±5% expanded uncertainty) are critical for reporting low-abundance data .
Q. How should conflicting data on this compound’s bioactivity be synthesized to inform dietary guidelines?
Methodological Answer: Systematic reviews using PRISMA guidelines should categorize studies by model system (in vitro vs. in vivo), dose, and matrix (food vs. synthetic). Meta-regression can identify confounding variables (e.g., lipid content in diets affecting absorption). For example, discrepancies in hepatic uptake studies may arise from differences in triglyceride-rich lipoprotein interactions, necessitating harmonized experimental conditions .
Data Contradiction Analysis
Q. Why do some studies report detectable this compound activity in cell models despite its presumed inactivity?
Methodological Answer: Contradictions may stem from residual trans-isomer contamination during synthesis or incomplete chromatographic separation. Researchers must validate isomer purity via nuclear magnetic resonance (NMR) and ensure LC/MS peak integration thresholds (e.g., >99% purity). Additionally, cell-specific metabolic pathways (e.g., esterification in enterocytes) might partially activate cis-isomers, warranting targeted metabolomics .
Q. How can researchers reconcile disparities in this compound stability studies across food matrices?
Methodological Answer: Accelerated stability testing under varying pH, temperature, and light exposure should be paired with kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. For instance, cis-isomers in acidic matrices (e.g., fermented foods) may exhibit higher degradation due to lactone formation, necessitating matrix-specific stabilization strategies .
Key Methodological Considerations
- Quality Control : Use NIST-certified reference materials for method validation.
- Ethical Design : Ensure informed consent in human studies, particularly for vulnerable populations (e.g., infants consuming fortified formula) .
- Data Transparency : Publish raw chromatograms and uncertainty budgets to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
